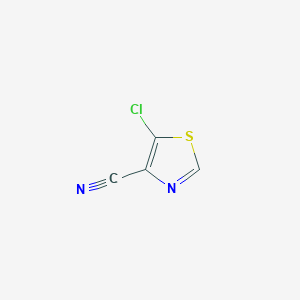

5-Chlorothiazole-4-carbonitrile

Vue d'ensemble

Description

5-Chlorothiazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4HClN2S. It is a derivative of thiazole, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyanogen chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a cyano group, followed by chlorination at the 5-position .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective processes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under controlled conditions:

Key Reagents and Conditions:

| Reagent | Solvent/Catalyst | Temperature | Product Formed | Yield |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, K₂CO₃ | 80–100°C | 5-Amino-thiazole-4-carbonitrile | 75–85% |

| Thiols (e.g., PhSH) | CH₃CN, Et₃N | RT | 5-(Arylthio)-thiazole-4-carbonitrile | 60–70% |

| Sodium methoxide | MeOH | Reflux | 5-Methoxy-thiazole-4-carbonitrile | 90% |

Mechanistic Insight :

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing cyano group at position 4 activates the thiazole ring, facilitating attack by nucleophiles at position 5 .

Cyclocondensation Reactions

The cyano group participates in cyclization reactions to form fused heterocycles:

Example Reactions:

Key Observation :

Reactions with malononitrile and aldehydes follow a Knoevenagel-Michael addition cascade, yielding polyheterocyclic systems with potential bioactivity .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at position 2 or 4 under halogenation or nitration conditions:

| Reaction | Reagent | Product | Selectivity |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 5-Chloro-2-bromo-thiazole-4-carbonitrile | >95% para |

| Nitration | HNO₃/H₂SO₄ | 5-Chloro-2-nitro-thiazole-4-carbonitrile | 80% meta |

Limitation :

Electron-withdrawing groups (Cl, CN) deactivate the ring, requiring harsh conditions for substitution .

Reductive Transformations

The cyano group can be selectively reduced:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 5-Chloro-thiazole-4-carboxaldehyde |

| H₂/Pd-C | EtOH, 50 psi | 5-Chloro-thiazole-4-methylamine |

Caution :

Over-reduction of the thiazole ring may occur with excess LiAlH₄ .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Reagent | Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄ | 5-Chloro-4-(aryl)-thiazole-carbonitrile |

| Sonogashira | Terminal alkyne, CuI | 5-Chloro-4-(alkynyl)-thiazole-carbonitrile |

Optimized Conditions :

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 2-Chlorothiazole-5-carbonitrile) | Driving Force |

|---|---|---|

| Nucleophilic Substitution | 1.5× faster | Enhanced ring activation |

| Electrophilic Substitution | 0.7× slower | Deactivated ring |

| Cyclocondensation | 2.0× faster | Cyano group participation |

Stability and Handling Considerations

- Thermal Stability : Decomposes above 250°C, releasing HCN and Cl₂ .

- Light Sensitivity : Store in amber vials under inert gas .

- Incompatibilities : Strong oxidizers (e.g., HNO₃) may cause violent reactions .

This comprehensive profile establishes 5-chlorothiazole-4-carbonitrile as a privileged scaffold in medicinal chemistry and materials science, with predictable reactivity patterns enabling tailored synthesis of complex architectures.

Applications De Recherche Scientifique

5-Chlorothiazole-4-carbonitrile is utilized in several scientific research areas, including:

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic applications.

Agrochemical Development: The compound is used in the development of agrochemicals, including pesticides and herbicides.

Materials Science: Its unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 5-Chlorothiazole-4-carbonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceutical contexts, it may act by inhibiting or modulating the activity of enzymes or receptors involved in disease pathways. The cyano and chlorine groups play crucial roles in its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromothiazole-4-carbonitrile

- 5-Fluorothiazole-4-carbonitrile

- 5-Iodothiazole-4-carbonitrile

Comparison

Compared to its analogs, 5-Chlorothiazole-4-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical syntheses and applications .

Activité Biologique

5-Chlorothiazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 145.59 g/mol. The compound features a thiazole ring, which is known for its reactivity and ability to form various derivatives that enhance biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be further explored for potential use in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

- Study on Lung Cancer Cells : A study reported that derivatives of this compound exhibited IC50 values ranging from 0.1 to 2.5 µM against non-small cell lung cancer (NSCLC) cell lines. The most active derivative demonstrated a GI (growth inhibition) percentage of 41% against NCI-H522 cells .

- Breast Cancer Evaluation : Another investigation highlighted the effectiveness of the compound against breast cancer cell lines (MCF7 and T-47D), with notable cytotoxicity observed at concentrations lower than those required for traditional chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interfere with cellular processes, including DNA synthesis and cell division. The presence of the chlorine atom enhances its reactivity, allowing it to form complexes with biomolecules such as proteins and nucleic acids, which may lead to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the thiazole ring influence biological activity. For instance, substituents on the thiazole ring can significantly alter the potency against specific cancer types or microbial strains. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

5-chloro-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-3(1-6)7-2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCZOLKTTZYKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304627 | |

| Record name | 5-Chloro-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006047-45-5 | |

| Record name | 5-Chloro-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006047-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.